molecular formula C19H26N2S B10876566 9-(Tert-butyl)-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine

9-(Tert-butyl)-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine

Cat. No.: B10876566
M. Wt: 314.5 g/mol
InChI Key: IMKUDKQDFZSLMA-UHFFFAOYSA-N
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Description

9-(Tert-butyl)-1,2,3,4,7,8,9,10-octahydro1benzothieno[2,3-b]quinolin-11-amine is a complex organic compound with the following chemical formula:

C27H25N3OS\text{C}_{27}\text{H}_{25}\text{N}_3\text{OS}C27​H25​N3​OS

. It belongs to the class of heterocyclic compounds and exhibits intriguing pharmacological properties.

Preparation Methods

Industrial Production: As of now, there is no established industrial-scale production method for this compound. Researchers primarily synthesize it in the laboratory for specific studies.

Chemical Reactions Analysis

Reactivity: The compound can undergo various chemical reactions, including:

  • Oxidation : It may be oxidized under suitable conditions.
  • Reduction : Reduction reactions can modify its structure.
  • Substitution : Substituents can be introduced at specific positions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents like potassium permanganate or chromic acid.
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas over a catalyst.
  • Substitution : Appropriate nucleophiles or electrophiles.

Major Products: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed experimental data are scarce.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of investigation. It likely interacts with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While detailed comparisons are challenging due to limited data, we can highlight its uniqueness compared to related compounds. Unfortunately, no comprehensive list of similar compounds is readily available.

Properties

Molecular Formula

C19H26N2S

Molecular Weight

314.5 g/mol

IUPAC Name

9-tert-butyl-1,2,3,4,7,8,9,10-octahydro-[1]benzothiolo[2,3-b]quinolin-11-amine

InChI

InChI=1S/C19H26N2S/c1-19(2,3)11-8-9-14-13(10-11)17(20)16-12-6-4-5-7-15(12)22-18(16)21-14/h11H,4-10H2,1-3H3,(H2,20,21)

InChI Key

IMKUDKQDFZSLMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=C3C4=C(CCCC4)SC3=N2)N

Origin of Product

United States

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